molecular formula C13H13NO B2441163 3-(Benzylamino)phenol CAS No. 46457-64-1

3-(Benzylamino)phenol

Cat. No.: B2441163
CAS No.: 46457-64-1
M. Wt: 199.253
InChI Key: FJOQLJFFNTWVOV-UHFFFAOYSA-N
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Description

3-(Benzylamino)phenol is an organic compound that belongs to the class of phenols It consists of a benzylamino group attached to the third position of a phenol ring

Scientific Research Applications

3-(Benzylamino)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phenolic compounds is often related to their antioxidant properties. They can act as free radical scavengers and metal chelating agents, and they can also affect cell signaling pathways and gene expression .

Safety and Hazards

According to the safety data sheet of a related compound, 3-(Benzylamino)propionitrile, it is harmful if swallowed, in contact with skin, or if inhaled . Similar precautions should be taken when handling 3-(Benzylamino)phenol.

Future Directions

The future directions for research on 3-(Benzylamino)phenol and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential applications. For instance, the development of efficient methods for their synthesis and modern and accurate methods for their detection and analysis will continue .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzylamino)phenol can be achieved through several methods. One common approach involves the reaction of 3-nitrophenol with benzylamine under reducing conditions. The nitro group is first reduced to an amino group, which then reacts with benzylamine to form the desired product. The reaction typically requires a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 3-(Benzylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group, facilitated by reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Sodium dichromate, potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of this compound.

Comparison with Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    Benzylamine: Contains a benzyl group attached to an amino group.

    3-Aminophenol: Similar structure but with an amino group instead of a benzylamino group.

Comparison:

    Phenol vs. 3-(Benzylamino)phenol: this compound has additional functional groups that provide more sites for chemical reactions and interactions, making it more versatile in applications.

    Benzylamine vs. This compound: The presence of the phenolic group in this compound introduces additional reactivity and potential for hydrogen bonding.

    3-Aminophenol vs. This compound: The benzyl group in this compound adds hydrophobic character, which can influence its interactions with biological molecules and its solubility in organic solvents.

Properties

IUPAC Name

3-(benzylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14-15H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOQLJFFNTWVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Resorcinol (22 g) and 21.4 g of benzylamine were heated under an air condenser in a nitrogen atmosphere at 175°-185° C. for 5.5 hr. Then the air condenser was removed, and the temperature raised to 200°-203° where it was held for 1.5 hr. The red, viscous mass was cooled and boiled with 250 ml of 3:2 benzene-cyclohexane to form a solution. The solution was cooled several days at 5° C. to allow for the separation of oily material. The supernatant was decanted and evaporated to leave 12.0 g (30%) of pale-orange, viscous liquid 3-benzylaminophenol which was used without further purification.
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Synthesis routes and methods II

Procedure details

According to this invention, water-soluble coumarins and azacoumarins having the structures: ##STR2## wherein R is CH3 or CF3 and wherein R1 is H or CH3 are prepared. The coumarins are prepared by means of a three step process involving (1) heating resorcinol and benzylamine to form 3-benzylaminophenol, (2) reacting the 3-benzylaminophenol with ethyl acetoacetate or ethyl trifluoroacetoacetate in the presence of anhydrous zinc chloride and absolute ethanol to form 7-benzylamino-4-methylcoumarin or 7-benzylamino-4-trifluoromethylcoumarin, (3) sulfonating the product of step (2) with oleum and (4) neutralizing the sulfonate formed in step (3) with sodium bicarbonate. The azacoumarins are prepared by a similar process except that 6-chloro-2-pyridinol and either benzylamine or benzylmethylamine are used as the starting compounds (the step (1) reactants).
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